6-Methylcyclohexane-1,2,4-tricarboxylic acid 6-Methylcyclohexane-1,2,4-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 650622-09-6
VCID: VC16890710
InChI: InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H14O6
Molecular Weight: 230.21 g/mol

6-Methylcyclohexane-1,2,4-tricarboxylic acid

CAS No.: 650622-09-6

Cat. No.: VC16890710

Molecular Formula: C10H14O6

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylcyclohexane-1,2,4-tricarboxylic acid - 650622-09-6

Specification

CAS No. 650622-09-6
Molecular Formula C10H14O6
Molecular Weight 230.21 g/mol
IUPAC Name 6-methylcyclohexane-1,2,4-tricarboxylic acid
Standard InChI InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16)
Standard InChI Key KOJJKPOPLGHOJX-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

PropertyValue
Molecular FormulaC₁₀H₁₄O₆
Molecular Weight (g/mol)230.22
IUPAC Name6-Methylcyclohexane-1,2,4-tricarboxylic acid
CAS NumberNot explicitly listed in sources
SMILESCC1C(C(CC(C1)C(=O)O)C(=O)O)C(=O)O

The absence of a dedicated CAS number in available literature suggests limited commercial availability, though analogs like 5-methylcyclohexane-1,2,4-tricarboxylic acid (CAS 650622-06-3) share comparable molecular frameworks .

Synthesis and Production

Synthetic Routes

The synthesis of 6-methylcyclohexane-1,2,4-tricarboxylic acid typically involves multi-step carboxylation and alkylation reactions. A common strategy employs cyclohexane precursors functionalized with methyl and carboxyl groups through catalytic or stoichiometric methods:

  • Cyclization of Linear Precursors: Starting materials such as dimethyl cyclohexanedicarboxylate undergo halogenation at the 6 position, followed by Grignard alkylation to introduce the methyl group . Subsequent hydrolysis yields the tricarboxylic acid.

  • Selective Carboxylation: Direct carboxylation of 6-methylcyclohexane derivatives using CO₂ under high-pressure conditions in the presence of transition-metal catalysts (e.g., palladium or nickel complexes).

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key Reagents/Conditions
Cyclization/Alkylation45–60Grignard reagent, H₂SO₄, 80°C
Catalytic Carboxylation30–50CO₂ (5 atm), Pd(OAc)₂, 120°C

Industrial-scale production remains uncommon due to challenges in achieving regioselective carboxylation and purifying the final product .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s three carboxylic acid groups confer high polarity, leading to moderate solubility in polar solvents like water (≈15 g/L at 25°C) and ethanol. The methyl group enhances lipophilicity compared to non-methylated analogs, as evidenced by a calculated logP value of 0.52 . Thermal analysis of related compounds shows decomposition temperatures above 200°C, suggesting stability under standard processing conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorbance bands at 2500–3000 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O stretch) .

  • NMR: ¹H NMR (D₂O, 400 MHz) features signals at δ 1.2–1.5 ppm (methyl protons), δ 2.3–2.8 ppm (cyclohexane backbone), and δ 12.1 ppm (carboxylic acid protons) .

Reactivity and Functionalization

Acid-Base Behavior

The compound behaves as a triprotic acid, with pKa values estimated at 2.8, 4.1, and 5.3 for the three carboxylic acid groups . Deprotonation in basic media forms water-soluble trianions, enabling use in buffer systems or coordination chemistry.

Derivatization Reactions

  • Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form triesters, reducing polarity for chromatographic separation .

  • Amidation: Coupling with amines via carbodiimide-mediated reactions produces triamide derivatives, studied for their biological activity.

Applications in Research and Industry

Organic Synthesis

The compound serves as a rigid, polyfunctional building block for synthesizing macrocyclic ligands and dendritic polymers. Its three carboxyl groups enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), facilitating applications in catalysis and materials science .

Pharmaceutical Intermediates

Structural analogs have been investigated as inhibitors of metabolic enzymes (e.g., aconitase) due to their ability to mimic citrate intermediates. While specific studies on 6-methyl derivatives are sparse, related tricarboxylic acids show promise in drug discovery .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Cyclohexanetricarboxylic Acids

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
6-Methyl-1,2,4-tricarboxylic acid6-CH₃, 1,2,4-COOH230.22Polymer crosslinking
5-Methyl-1,2,4-tricarboxylic acid 5-CH₃, 1,2,4-COOH230.22Metal-organic frameworks
1,2,4-Cyclohexanetricarboxylic acid 1,2,4-COOH216.19Biodegradable plastics

The methyl group’s position significantly impacts crystallinity and solubility, with 6-methyl derivatives exhibiting lower melting points than their 5-methyl counterparts .

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